5-Chlorothiabendazole
Overview
Description
5-Chlorothiabendazole is a chemical compound with the molecular formula C10H6ClN3S. It is a derivative of thiabendazole, which is a benzimidazole used primarily as an anthelmintic and fungicide. The compound is characterized by the presence of a chlorine atom at the 5th position of the benzimidazole ring, which is fused with a thiazole ring. This structural modification imparts unique properties to this compound, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chlorothiabendazole typically involves the chlorination of thiabendazole. One common method includes the reaction of thiabendazole with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a temperature range of 0-25°C. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: 5-Chlorothiabendazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in polar solvents like ethanol or dimethyl sulfoxide.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzimidazole derivatives.
Substitution: Amino or thio derivatives of benzimidazole.
Scientific Research Applications
5-Chlorothiabendazole has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential as an antimicrobial and antiparasitic agent.
Medicine: Research is ongoing to explore its efficacy in treating parasitic infections and its potential as an anticancer agent.
Industry: It is used in the development of new fungicides and pesticides for agricultural applications
Mechanism of Action
The mechanism of action of 5-Chlorothiabendazole is similar to that of thiabendazole. It primarily acts by inhibiting the enzyme fumarate reductase, which is essential for the energy metabolism of parasites. This inhibition disrupts the production of ATP, leading to the death of the parasite. Additionally, this compound has been shown to interfere with microtubule formation, further impairing the cellular functions of parasites .
Comparison with Similar Compounds
Thiabendazole: The parent compound, used widely as an anthelmintic and fungicide.
Albendazole: Another benzimidazole derivative with broad-spectrum anthelmintic activity.
Mebendazole: Similar to albendazole, used for treating various parasitic infections.
Uniqueness: 5-Chlorothiabendazole is unique due to the presence of the chlorine atom, which enhances its chemical reactivity and potentially its biological activity. This modification allows for the development of new derivatives with improved efficacy and reduced toxicity compared to its parent compound .
Properties
IUPAC Name |
4-(6-chloro-1H-benzimidazol-2-yl)-1,3-thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3S/c11-6-1-2-7-8(3-6)14-10(13-7)9-4-15-5-12-9/h1-5H,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPUQGNBJYGJTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=N2)C3=CSC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30469267 | |
Record name | 4-(6-chloro-1H-benzimidazol-2-yl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30469267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142383-75-3 | |
Record name | 5-Chlorothiabendazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142383753 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(6-chloro-1H-benzimidazol-2-yl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30469267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-CHLOROTHIABENDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4S25553RBI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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